1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene

Übersicht

Beschreibung

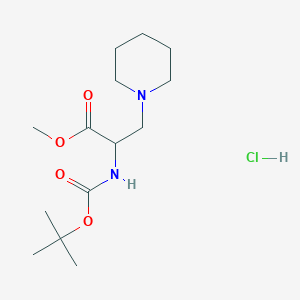

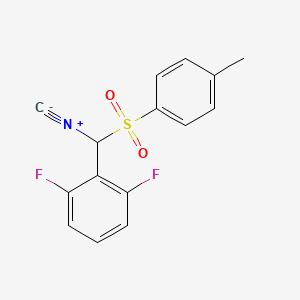

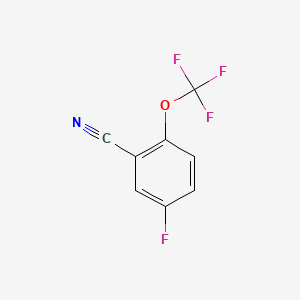

“1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene” is a chemical compound with the molecular formula C15H11F2NO2S . It has a molecular weight of 307.3 g/mol . The compound is also known by other names such as “A-Tosyl-(2,6-difluorobenzyl)isocyanide” and "SCHEMBL4765575" .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a benzene ring which is substituted with two fluorine atoms and one isocyano(tosyl)methyl group . The InChI code for the compound isInChI=1S/C15H11F2NO2S/c1-10-6-8-11 (9-7-10)21 (19,20)15 (18-2)14-12 (16)4-3-5-13 (14)17/h3-9,15H,1H3 . Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 307.04785609 g/mol . The topological polar surface area is 46.9 Ų . The compound has a complexity of 490 .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance

Triazine derivatives, similar in the aspect of being heterocyclic compounds to the queried chemical, are studied extensively in medicinal chemistry. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory properties, highlighting their significance in drug development (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) demonstrates the utility of benzene derivatives in nanotechnology, polymer processing, and biomedical applications through its supramolecular self-assembly into nanometer-sized structures. This suggests potential research directions for compounds with benzene rings or similar functional groups (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial and Pharmacological Importance

Update on Monoterpenes as Antimicrobial Agents

The study on p-Cymene, a monoterpene, illustrates the antimicrobial and pharmacological significance of compounds derived from or related to aromatic molecules. Such research underscores the potential for the development of new substances with antimicrobial properties for healthcare applications (Marchese et al., 2017).

Wirkmechanismus

Target of Action

It is known that the compound can participate in reactions at the benzylic position .

Mode of Action

The mode of action of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene involves interactions at the benzylic position . These interactions can include free radical reactions, nucleophilic substitutions, and oxidations .

Biochemical Pathways

The compound’s ability to participate in reactions at the benzylic position suggests it may influence pathways involving benzylic compounds .

Result of Action

Its ability to participate in reactions at the benzylic position suggests it may influence the structure and function of benzylic compounds .

Action Environment

Physical methods such as vortex, ultrasound or hot water bath can be used to aid dissolving , suggesting that the compound’s action may be influenced by physical manipulation.

Eigenschaften

IUPAC Name |

1,3-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)14-12(16)4-3-5-13(14)17/h3-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZVJWVIFPCZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC=C2F)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1398559.png)

![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)

![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)

![2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone](/img/structure/B1398570.png)